N'-(chloro(phenyl)methylene)benzohydrazonoyl chloride
Description
N'-(Chloro(phenyl)methylene)benzohydrazonoyl chloride (CAS: 15424-14-3; molecular formula: C₁₃H₁₁ClN₂; molecular weight: 230.697) is a hydrazonoyl chloride derivative characterized by a benzohydrazonoyl backbone substituted with a chloro(phenyl)methylene group. This compound is synthesized via condensation reactions, as demonstrated by Wang et al. (2013), who reported a 44% yield after purification via column chromatography . Key spectral data include:
- ¹H NMR (CDCl₃): δ 7.47–7.54 (m, 6H), 8.15 (d, 4H, J = 7.6 Hz)
- ¹³C NMR: δ 128.5, 128.6, 131.8, 133.7, 144.2
- HRMS (ESI): m/z 277.0297 ([M+H]⁺) .
The compound is noted for its role as a precursor in heterocyclic synthesis, particularly in cyclocondensation reactions to form triazolopyrimidinones and other fused heterocycles . Its nomenclature has been historically inconsistent, with synonyms including N-phenylbenzenecarbohydrazonoyl chloride and benzoyl chloride phenylhydrazone .
Properties
IUPAC Name |
(NZ,Z)-N-[chloro(phenyl)methylidene]benzenecarbohydrazonoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2/c15-13(11-7-3-1-4-8-11)17-18-14(16)12-9-5-2-6-10-12/h1-10H/b17-13-,18-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZIGIAVMOYTBU-JTFWXBGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NN=C(C2=CC=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/N=C(\Cl)/C2=CC=CC=C2)/Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(chloro(phenyl)methylene)benzohydrazonoyl chloride typically involves the reaction of benzohydrazide with chlorobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Benzohydrazide+Chlorobenzaldehyde→N’-(chloro(phenyl)methylene)benzohydrazonoyl chloride
The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is typically conducted at a temperature range of 60-80°C .
Industrial Production Methods
In industrial settings, the production of N’-(chloro(phenyl)methylene)benzohydrazonoyl chloride may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N’-(chloro(phenyl)methylene)benzohydrazonoyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Condensation Reactions: It can react with amines or other nucleophiles to form condensation products.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to yield different products.
Common Reagents and Conditions
Common reagents used in reactions with N’-(chloro(phenyl)methylene)benzohydrazonoyl chloride include:
Nucleophiles: Such as amines, thiols, and alcohols.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from reactions involving N’-(chloro(phenyl)methylene)benzohydrazonoyl chloride depend on the type of reaction and the reagents used. For example, substitution reactions may yield various substituted benzohydrazonoyl chlorides, while condensation reactions can produce hydrazone derivatives .
Scientific Research Applications
Chemical Synthesis
1.1 Reactivity and Synthetic Applications
The presence of the chloro group in N'-(chloro(phenyl)methylene)benzohydrazonoyl chloride increases its electrophilic character, making it suitable for various synthetic reactions. It can participate in:
- Electrophilic Substitution Reactions : The chloro substituent facilitates nucleophilic attacks, leading to the formation of new compounds.
- Condensation Reactions : This compound can react with various nucleophiles to form hydrazones and other derivatives.
The synthesis typically involves multiple steps, including the reaction of hydrazine derivatives with aromatic aldehydes followed by chlorination processes.
2.1 Antimicrobial Properties
This compound exhibits significant antimicrobial activity. Studies have shown that its derivatives can inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents. The compound's mechanism often involves the inhibition of specific enzymes critical for microbial survival.
2.2 Anticancer Potential
Research indicates that this compound has anticancer properties, particularly against certain cancer cell lines. Its ability to interfere with cellular pathways involved in cancer proliferation makes it a valuable subject for drug development. Interaction studies reveal that it can bind to biological targets such as enzymes and receptors, which is crucial for understanding its mechanism of action .
Case Studies and Research Findings
Several studies have explored the applications of this compound:
- Synthesis of Derivatives : Research has focused on synthesizing various derivatives that enhance biological activity or modify reactivity profiles. For example, modifications to the phenyl ring or hydrazone moiety have been explored to optimize antimicrobial and anticancer effects .
- Molecular Docking Studies : These studies assess the binding affinity of the compound with target proteins, providing insights into its potential therapeutic mechanisms. Techniques such as spectroscopy and kinetic assays are employed to elucidate these interactions.
Mechanism of Action
The mechanism of action of N’-(chloro(phenyl)methylene)benzohydrazonoyl chloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes, contributing to its biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-(tert-Butyl)-N-(chloro(4-cyanophenyl)methylene)benzohydrazonoyl chloride (6c)
- Molecular Formula : C₁₈H₁₇ClN₃
- Molecular Weight : 317.80
- Synthesis Yield : 26% (vs. 44% for the target compound) .
- Physical Properties : Yellow powder; mp 163–164°C.
- Spectral Data :
- Key Differences: The tert-butyl and 4-cyanophenyl substituents enhance steric bulk and electron-withdrawing effects, reducing yield and altering solubility compared to the parent compound.
N-(4-Chlorophenyl)benzenecarbohydrazonoyl chloride
- CAS : 17359-82-9
- Molecular Formula : C₁₃H₁₀Cl₂N₂
- Molecular Weight : 265.13
- Key Differences : The additional chlorine atom at the para position increases lipophilicity (XLogP3 = 5.2 vs. ~4.5 for the target compound) and may enhance reactivity in electrophilic substitutions .
Generalized Reactivity of Hydrazonoyl Chlorides
Hydrazonoyl chlorides are versatile intermediates in heterocyclic synthesis. For example:
- The target compound reacts with 6-aminouracil-2-thione to form triazolopyrimidinones .
- In contrast, N-phenyl-C-acetylmethanohydrazonoyl chloride (C₁₀H₁₀ClN₃O) reacts with potassium thiocyanate to yield thiadiazoles, highlighting substituent-dependent reactivity .
Comparative Data Table
Nomenclature and Regulatory Considerations
- Nomenclature Conflicts: The target compound’s CAS number (15424-14-3) is distinct from 729-44-2 (), which may refer to an isomer or misreported data .
- Regulatory Status : Listed under HS Code 2928000090 ("other organic derivatives of hydrazine") with a 6.5% MFN tariff .
Biological Activity
N'-(chloro(phenyl)methylene)benzohydrazonoyl chloride is a compound that has garnered attention due to its significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article provides an in-depth analysis of its biological properties, synthesis, and potential applications based on recent studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H10Cl2N2, with a molecular weight of approximately 277.15 g/mol. The compound features a benzohydrazone structure characterized by a hydrazone functional group (-C=N-NH-) attached to a benzene ring, along with chlorinated phenyl substituents. The chloro group enhances its reactivity, making it suitable for various synthetic applications in medicinal chemistry and organic synthesis.
Antimicrobial Properties
This compound exhibits notable antimicrobial activity against various pathogens. Research indicates that this compound can inhibit the growth of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. In vitro studies have demonstrated that derivatives of this compound show varying degrees of effectiveness, with some being more potent than traditional antibiotics like ciprofloxacin .
Anticancer Activity
The compound also shows promise as an anticancer agent . Its derivatives have been tested against several cancer cell lines, revealing significant cytotoxic effects. The mechanism behind its anticancer activity may involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For instance, studies have shown that certain derivatives can induce apoptosis in cancer cells, thereby reducing tumor growth .
The biological efficacy of this compound is attributed to its ability to interact with biological targets such as enzymes and receptors. Interaction studies employing techniques like molecular docking and kinetic assays have elucidated its binding affinity to various targets, which is essential for understanding its mechanism of action in biological systems.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Hydrazone : The initial step involves the reaction between benzohydrazide and chloro(phenyl)methanol.
- Chlorination : The introduction of chlorine groups can be achieved through electrophilic substitution reactions.
- Isolation and Purification : The final product is purified using standard techniques such as recrystallization or chromatography.
This synthetic pathway allows for the modification of substituents to enhance biological activity further.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Chlorobenzhydrazonoyl chloride | C13H10Cl2N2 | Lacks additional chlorination on phenyl group |
| N-(4-Chlorophenyl)benzohydrazonoyl chloride | C14H11Cl2N2 | Different substitution pattern on the hydrazone |
| Benzohydrazonoyl chloride | C13H12ClN2 | No chloro substituent on the phenyl ring |
These compounds differ primarily in their substituents and structural configurations, which influence their reactivity and biological activity.
Case Studies
Several case studies have highlighted the effectiveness of this compound:
- Study on Antimicrobial Efficacy : A study reported that derivatives showed significant antibacterial activity against S. aureus and Pseudomonas aeruginosa, with some compounds exhibiting lower MIC values than established antibiotics .
- Anticancer Research : In vitro tests revealed that certain derivatives could induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), suggesting potential for therapeutic applications .
Q & A
Q. What are the optimized synthetic routes for N'-(chloro(phenyl)methylene)benzohydrazonoyl chloride, and how can low yields (e.g., 44%) be improved?
The compound is synthesized via a multi-step procedure involving condensation reactions followed by purification using column chromatography. Key intermediates are stirred in methylene chloride with benzoyl chloride derivatives . To improve yields:
- Reaction Time Optimization : Extend reaction times beyond 20 minutes to ensure completion (monitor via TLC).
- Purification : Use gradient elution in column chromatography to reduce product loss.
- Solvent Selection : Replace methylene chloride with dichloromethane analogs for better solubility of intermediates .
Q. What spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Assign aromatic protons (δ7.47–7.54 ppm) and carbonyl carbons (δ144.2 ppm) to confirm the hydrazonoyl backbone .
- HRMS : Validate molecular ion peaks (e.g., m/z 277.0294 [M+H]+) to ensure purity and correct molecular formula .
- TLC : Monitor reaction progress using benzene-ether (1:1) solvent systems .
Q. How should researchers handle and store this compound to prevent decomposition?
- Storage : Keep in amber vials under inert gas (argon/nitrogen) at –20°C to minimize hydrolysis of the chloro and hydrazonoyl groups.
- Handling : Use anhydrous solvents during synthesis to avoid side reactions with moisture .
Advanced Research Questions
Q. What is the mechanistic role of this compound in forming 1,2,4-triazine derivatives?
The compound acts as a carbene precursor in Bamford-Stevens reactions. The chloro group stabilizes the intermediate carbene, enabling ring-enlargement to 1,2,4-triazines. Key steps:
Q. How can computational methods predict the reactivity of this compound in cycloaddition reactions?
Q. What strategies mitigate byproduct formation during its use in heterocycle synthesis?
- Temperature Control : Maintain reactions below 50°C to prevent decomposition of the hydrazonoyl chloride moiety.
- Catalytic Additives : Use Lewis acids (e.g., ZnCl₂) to direct selectivity toward desired products like pyrazoles or triazoles .
Data Contradictions and Validation
Q. How can discrepancies in spectral data for synthesized batches be resolved?
Q. Why do yields vary significantly across synthetic protocols?
Variations arise from differences in:
- Intermediate Purity : Impure starting materials (e.g., benzoyl chloride) reduce final yields.
- Workup Methods : Incomplete extraction (e.g., inadequate HCl washing) leaves unreacted precursors .
Methodological Innovations
Q. Can this compound serve as a ligand in coordination chemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
